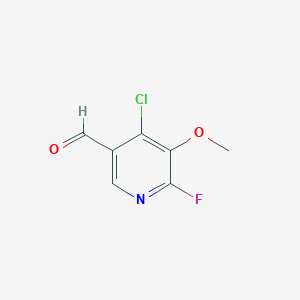
4-Chloro-6-fluoro-5-methoxynicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-fluoro-5-methoxynicotinaldehyde is a chemical compound with a unique structure that includes chloro, fluoro, and methoxy functional groups attached to a nicotinaldehyde backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoro-5-methoxynicotinaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of nicotinaldehyde derivatives followed by methoxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-6-fluoro-5-methoxynicotinaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogen or methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Chloro-6-fluoro-5-methoxynicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-fluoro-5-methoxynicotinaldehyde involves its interaction with specific molecular targets. The presence of chloro, fluoro, and methoxy groups can influence its reactivity and binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
- 4-Chloro-5-fluoro-2-methoxypyrimidine
- 5-Chloro-2-fluoro-4-methoxyphenylboronic acid
- 4-Chloro-5-fluoro-6-ethylpyrimidine
Comparison: Compared to these similar compounds, 4-Chloro-6-fluoro-5-methoxynicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde backbone. This unique structure can result in different reactivity and applications, making it a valuable compound for targeted research and industrial processes.
Propiedades
Fórmula molecular |
C7H5ClFNO2 |
|---|---|
Peso molecular |
189.57 g/mol |
Nombre IUPAC |
4-chloro-6-fluoro-5-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-6-5(8)4(3-11)2-10-7(6)9/h2-3H,1H3 |
Clave InChI |
RTJRYACEWAJAGI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CN=C1F)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















